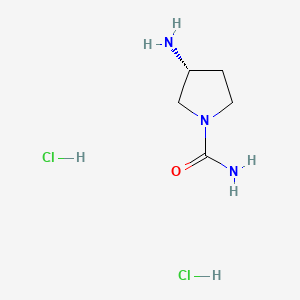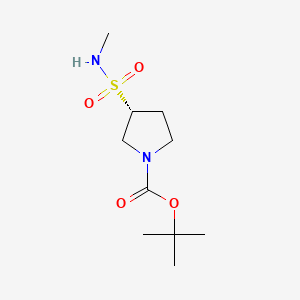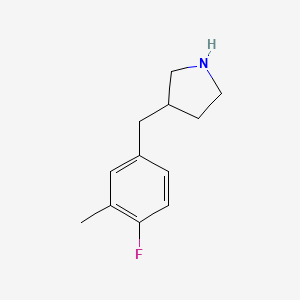
3-(4-Fluoro-3-methylbenzyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-3-methylbenzyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-fluoro-3-methylbenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylbenzyl)pyrrolidine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(4-Fluoro-3-methylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the benzyl position.
科学研究应用
3-(4-Fluoro-3-methylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound can be used in the development of agrochemicals and other industrial products where fluorinated compounds are desired for their stability and reactivity.
作用机制
The mechanism of action of 3-(4-Fluoro-3-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyrrolidine ring can also contribute to the compound’s overall three-dimensional structure, affecting its interaction with biological targets.
相似化合物的比较
Similar Compounds
- 3-(4-Fluorobenzyl)pyrrolidine
- 3-(3-Methylbenzyl)pyrrolidine
- 3-(4-Chloro-3-methylbenzyl)pyrrolidine
Uniqueness
3-(4-Fluoro-3-methylbenzyl)pyrrolidine is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methyl group can affect its lipophilicity and overall pharmacokinetic profile.
属性
分子式 |
C12H16FN |
|---|---|
分子量 |
193.26 g/mol |
IUPAC 名称 |
3-[(4-fluoro-3-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-9-6-10(2-3-12(9)13)7-11-4-5-14-8-11/h2-3,6,11,14H,4-5,7-8H2,1H3 |
InChI 键 |
AZFUURUCYRFSDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC2CCNC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


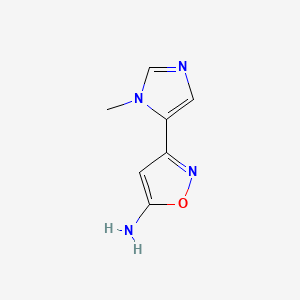
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
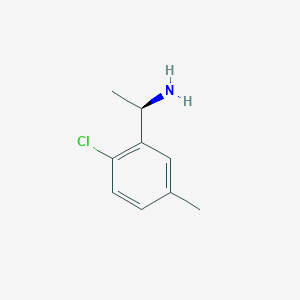
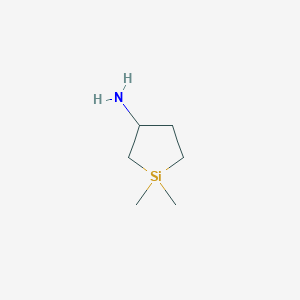
![1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole](/img/structure/B13588356.png)
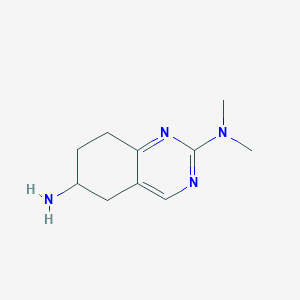

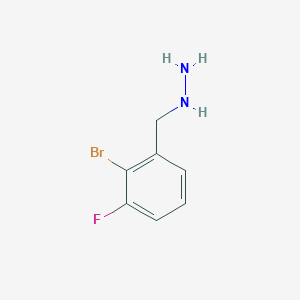
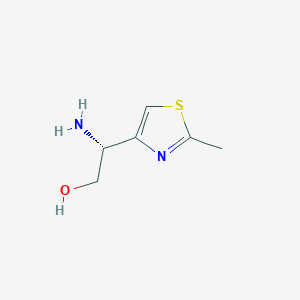

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
